Verrucarin A, also known as Muconomycin A, is a naturally occurring macrocyclic trichothecene mycotoxin. [, ] It is produced by various fungal species, including Myrothecium verrucaria, Myrothecium roridum, and Fusarium sp. F060190. [, , , ] Trichothecenes are a large family of sesquiterpenoid mycotoxins, known for their potent biological activities. [] Verrucarin A stands out within this family for its significant antifungal, cytotoxic, and phytotoxic properties. [, , , ] Its potent biological activity makes it a valuable tool in scientific research, particularly in fields like oncology, immunology, and plant pathology.
Verrucarin A is derived from fungal sources, specifically from the Myrothecium verrucaria species. It belongs to the trichothecene class of mycotoxins, which are known for their ability to inhibit protein synthesis in eukaryotic cells. The classification of verrucarin A can be summarized as follows:
The synthesis of verrucarin A has been explored through various methodologies. One notable approach involves the use of starting materials such as verrucarol and diacetoxyscripenol. The synthetic pathway typically includes several key steps:
Technical details regarding these methods can be found in various studies that detail the synthetic routes and yield efficiencies achieved during the synthesis process .
The molecular structure of verrucarin A is characterized by its complex arrangement, which includes multiple rings and functional groups typical of trichothecenes. The molecular formula is , with a molecular weight of approximately 296.32 g/mol. The structural features include:
Data regarding its structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which confirm its molecular identity .
Verrucarin A participates in various chemical reactions that underscore its biological activity. Key reactions include:
These reactions highlight its potential as a therapeutic agent in cancer treatment by selectively targeting pathways involved in tumor growth.
The mechanism by which verrucarin A exerts its effects involves several steps:
Data from experimental studies demonstrate that verrucarin A can reduce SRC-3 protein expression by up to 90% at concentrations as low as 10 nanomolar .
Verrucarin A exhibits several notable physical and chemical properties:
These properties are crucial for understanding how verrucarin A can be handled in laboratory settings and its potential formulation for therapeutic use.
Verrucarin A has significant scientific applications, particularly in pharmacology and cancer research:
Verrucarin A is a macrocyclic trichothecene (Type D) mycotoxin produced by fungi such as Myrothecium verrucaria and Fusarium species. Its biosynthesis begins with the cyclization of farnesyl pyrophosphate (FPP), derived from the mevalonate pathway, to form trichodiene—the foundational sesquiterpene scaffold. This reaction is catalyzed by trichodiene synthase (TRI5), a class I terpene cyclase. Macrocyclic trichothecenes like Verrucarin A are distinguished by a C-4/C-15 ester bridge that forms a large macrolide ring, unlike non-macrocyclic types (A, B, C). This structural complexity arises from sequential oxygenations, acylations, and cyclization steps unique to Type D producers [1] [4] [7].
Table 1: Trichothecene Classification Based on Structural Features
Type | Key Features | Representative Compounds |
---|---|---|
A | No carbonyl at C-8 | T-2 toxin, HT-2 toxin |
B | Ketone group at C-8 | Deoxynivalenol (DON) |
C | C-7/C-8 epoxide | Crotocin |
D | Macrocyclic ring (C-4/C-15 linkage) | Verrucarin A, Roridin A |
Genetic analyses reveal that trichothecene biosynthetic genes (tri cluster) are conserved in Fusarium and Myrothecium. However, macrocyclic-specific enzymes (e.g., tri1, tri16) facilitate C-8 hydroxylation and esterification, which precede macrocyclization in Verrucarin A synthesis [7] [8].
The mevalonate pathway supplies essential precursors for Verrucarin A biosynthesis. Key steps include:
HMGR is feedback-regulated by sterols and non-sterol isoprenoids. In trichothecene-producing fungi, TRI6 transcription factor upregulates HMGR expression, channeling FPP toward trichothecenes rather than ergosterol. Disrupting HMGR with statins (e.g., fluvastatin) suppresses Verrucarin A synthesis, which is reversible with mevalonate supplementation [2] [5] [8].
Table 2: Key Mevalonate Pathway Enzymes in Verrucarin A Biosynthesis
Enzyme | Function | Regulation by tri Cluster |
---|---|---|
HMG-CoA synthase (HMGS) | Condenses acetyl-CoA to HMG-CoA | Indirect via TRI6 |
HMG-CoA reductase (HMGR) | Reduces HMG-CoA to mevalonate (rate-limiting) | Upregulated by TRI6 |
Mevalonate kinase (MVK) | Phosphorylates mevalonate | Not directly regulated |
Farnesyl diphosphate synthase (FPPS) | Generates FPP from IPP/DMAPP | Substrate channeling to TRI5 |
Cytochrome P450 monooxygenases (CYPs) drive the oxygenation cascade essential for Verrucarin A’s toxicity. TRI4 is a multifunctional CYP catalyzing four consecutive oxygenations:
The C-12,13 epoxide group is indispensable for biological activity, as it enables Verrucarin A to inhibit eukaryotic protein synthesis by binding the ribosomal peptidyl transferase center. TRI4’s epoxidation mechanism involves hydroperoxo-iron (FeO₂H³⁺) intermediates, which act as electrophilic oxidants. Mutagenesis studies confirm that substitutions in TRI4’s proton-relay residues (e.g., threonine to alanine) alter epoxidation efficiency [3] [6].
Table 3: Oxygenation Reactions Catalyzed by TRI4 in Verrucarin A Biosynthesis
Step | Reaction | Product | Catalytic Intermediate |
---|---|---|---|
1 | C-2 hydroxylation | 2α-hydroxytrichodiene | Oxenoid-iron (FeO³⁺) |
2 | C-12,13 epoxidation | 12,13-epoxy-9,10-trichoene-2α-ol | Hydroperoxo-iron (FeO₂H³⁺) |
3 | C-11 hydroxylation | Isotrichodiol | Hydroperoxo-iron |
4 | C-3 hydroxylation | Isotrichotriol | Oxenoid-iron |
The tri gene cluster (∼25 kb) orchestrates Verrucarin A biosynthesis:
Tri6 binds conserved cis-elements (5ʹ-YNAGGCC-3ʹ) in promoters of tri genes, activating transcription. Deletion of tri6 in Trichoderma arundinaceum abolishes harzianum A (structurally analogous to Verrucarin A) production, confirming its pivotal role. Epigenetic regulation, including histone H3 acetylation, modifies chromatin accessibility at the tri cluster. Inhibition of histone deacetylases (HDACs) enhances trichothecene output, suggesting chromatin remodeling fine-tunes gene expression [8].
Additionally, cross-pathway coordination occurs: TRI6 upregulates mevalonate pathway genes (hmgR, erg10) to boost precursor supply. Non-cluster genes (e.g., veA, laeA) encoding velvet-family proteins further modulate cluster expression through light-dependent signaling cascades [7] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1